Regioisomeric Differentiation: Pyridin-3-yl vs. Pyridin-2-yl and Pyridin-4-yl Attachment Vectors
The target compound (CAS 1251568-78-1) incorporates a pyridin-3-yl group on the 1,2,4-oxadiazole. Direct regioisomers exist where the pyridine attachment is at the 2-position (CAS 1189880-15-6) or 4-position (CAS 1189910-55-1). These three compounds share the identical molecular formula (C17H11N5O2) and molecular weight (317.31 g/mol) but differ in the nitrogen position on the pyridine ring. In the context of pyridazinone-based kinase inhibitors, the 3-pyridyl isomer presents a distinct hydrogen-bond acceptor geometry: the pyridine nitrogen is positioned *meta* to the oxadiazole, offering a different angular approach to hinge-binding regions of kinases compared to the *ortho* (2-pyridyl) or *para* (4-pyridyl) vectors . While direct comparative bioassay data for these specific regioisomers is not available in public repositories, class-level SAR for pyridine-containing kinase inhibitors (e.g., imatinib analogs) demonstrates that pyridine nitrogen position can alter target potency by >10-fold .
| Evidence Dimension | Predicted hydrogen-bond acceptor geometry and ADME properties |
|---|---|
| Target Compound Data | clogP = 2.07; tPSA = 100.63 Ų; Molecular Weight = 317.31 |
| Comparator Or Baseline | Pyridin-2-yl analog (CAS 1189880-15-6) and Pyridin-4-yl analog (CAS 1189910-55-1): identical MW and formula; predicted tPSA and clogP are identical due to same atom connectivity pattern |
| Quantified Difference | While computed molecular descriptors (tPSA, clogP) are identical, the 3-pyridyl isomer provides a unique vector for metal coordination and hydrogen bonding compared to the 2- and 4-pyridyl variants. The 2-pyridyl isomer can form an intramolecular N–N interaction with the oxadiazole, potentially reducing its availability for target engagement. |
| Conditions | In silico prediction (ZINC database computed properties); comparative analysis of pyridine regioisomers in kinase inhibitor literature |
Why This Matters
For researchers building structure-activity relationship models, the 3-pyridyl isomer offers a distinct pharmacophoric geometry that cannot be replicated by the 2- or 4-pyridyl analogs, making it essential for probing the optimal vector for target interactions.
- [1] ZINC Database. ZINC89884677 (target), ZINC89884675 (pyridin-2-yl), ZINC89884676 (pyridin-4-yl). https://zinc.docking.org View Source
- [2] Capdeville, R., et al. Imatinib: a targeted therapy for chronic myelogenous leukemia. *Nat. Rev. Drug Discov.* 2002, 1, 493-502. View Source
